molecular formula C9H6F4O2 B037983 Ethyl 2,3,4,5-tetrafluorobenzoate CAS No. 122894-73-9

Ethyl 2,3,4,5-tetrafluorobenzoate

Cat. No. B037983
CAS RN: 122894-73-9
M. Wt: 222.14 g/mol
InChI Key: SBHMXBYMQZRRLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate and related compounds involves various chemical reactions, including Grignard reactions, carboxylation, and cyclisation processes. For instance, partially fluorinated heterocyclic compounds have been prepared by cyclisation and decarboxylation reactions, demonstrating the versatility of fluorinated compounds in organic synthesis (Brooke, Furniss, & Musgrave, 1967).

Molecular Structure Analysis

The molecular structure of Ethyl 2,3,4,5-tetrafluorobenzoate and its derivatives has been explored using techniques like X-ray diffraction, revealing intricate details about the arrangement of atoms and the presence of strong hydrogen bonds that play a significant role in the crystal packing of these compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 2,3,4,5-tetrafluorobenzoate participates in a variety of chemical reactions, leading to the formation of different heterocyclic compounds. Its reactivity has been exploited in the synthesis of diverse trifluoromethyl heterocycles, highlighting its utility as a versatile intermediate (Honey, Pasceri, Lewis, & Moody, 2012).

Physical Properties Analysis

The physical properties of Ethyl 2,3,4,5-tetrafluorobenzoate, including its solubility, boiling point, and melting point, are influenced by its molecular structure. The presence of fluorine atoms significantly affects these properties, making the compound suitable for applications requiring specific physical characteristics.

Chemical Properties Analysis

The chemical properties of Ethyl 2,3,4,5-tetrafluorobenzoate, such as its reactivity with various reagents and stability under different conditions, are central to its applications in organic synthesis. The compound's ability to undergo reactions like Grignard exchange and carboxylation underscores its importance in the synthesis of fluorinated compounds and pharmaceutical intermediates (Deng et al., 2015).

Scientific Research Applications

Environmental Monitoring and Remediation

Research into parabens, which are esters of para-hydroxybenzoic acid and can include alkyl groups like ethyl, highlights the importance of monitoring synthetic compounds in aquatic environments due to their endocrine-disrupting capabilities and ubiquity in surface water and sediments. The study by Haman et al. (2015) underscores the significance of understanding the fate and behavior of chemical contaminants to mitigate their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Materials and Chemical Synthesis

The synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones by Laroum et al. (2019) demonstrate the ongoing research in developing new materials and chemicals with enhanced properties. This research aligns with the potential applications of Ethyl 2,3,4,5-tetrafluorobenzoate in facilitating the production of novel compounds with significant biological and medicinal properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

Environmental Safety and Toxicology

The review on scaling up ionic liquid-based technologies by Ostadjoo et al. (2018) highlights the critical need for understanding the toxicity and environmental impact of chemical compounds before their industrial scale-up. This emphasizes the importance of assessing the safety profiles of compounds like Ethyl 2,3,4,5-tetrafluorobenzoate, which may be involved in various chemical syntheses or applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Photovoltaic Applications and Energy Storage

Research into novel materials for energy storage and photovoltaic applications, as reviewed by Tsuda, Stafford, and Hussey (2017), showcases the potential for Ethyl 2,3,4,5-tetrafluorobenzoate to contribute to advancements in renewable energy technologies. The exploration of ionic liquids and their mixtures in electrochemical technologies opens avenues for the development of new materials that enhance the efficiency and sustainability of energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

Ethyl 2,3,4,5-tetrafluorobenzoate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

ethyl 2,3,4,5-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHMXBYMQZRRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379014
Record name Ethyl 2,3,4,5-tetrafluorobenzoate
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Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,4,5-tetrafluorobenzoate

CAS RN

122894-73-9
Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Ethyl 2,3,4,5-tetrafluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2H-tetrafluorobenzoate
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Synthesis routes and methods

Procedure details

A solution of 2,3,4,5-tetrafluorobenzoic acid (4.68 g, 24.1 mmol) in dichloromethane (50 mL) at 0° C. is treated with oxalyl chloride (11.5 mL, 132 mmol) followed by N,N-dimethylformamide (4 drops). The mixture is stirred at 0° C. for 5 minutes and then at room temperature for 1.5 hours. The mixture is concentrated to dryness and subsequently co-evaporated from benzene. The resulting acid chloride is diluted with dichloromethane (50 mL), cooled to 0° C., and anhydrous ethanol (15.0 mL, 256 mmol) is added dropwise. The resulting solution is stirred at room temperature for 4.5 hours, then poured into saturated NaHCO3 and extracted with chloroform. The combined organic extracts are washed with brine, dried over Na2SO4, filtered, and concentrated under vacuum to afford the title compound (5.37 g). 1H NMR (CDCl3): δ 7.67–7.55 (m, 1H), 4.42 (q, 2H), 1.41 (t, 3H).
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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